molecular formula C10H17NO2 B6230511 [1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol CAS No. 2007957-48-2

[1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol

Cat. No.: B6230511
CAS No.: 2007957-48-2
M. Wt: 183.25 g/mol
InChI Key: XFFGUNISRHWDKS-UHFFFAOYSA-N
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Description

[1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a butynyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with a butynyl halide, followed by methoxylation. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Azides, thiols.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can be used in biochemical assays to investigate the activity of enzymes that interact with pyrrolidine derivatives.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate the activity of enzymes. Additionally, the butynyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound features a pyrazole ring with similar functional groups, making it comparable in terms of reactivity and applications.

    Bis(pyrazolyl)methanes(4): These compounds contain pyrazole rings and exhibit similar chemical behavior, particularly in substitution and oxidation reactions.

Uniqueness: The uniqueness of [1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol lies in its combination of a pyrrolidine ring with a butynyl group and a methoxy group

Properties

CAS No.

2007957-48-2

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(1-but-3-ynyl-3-methoxypyrrolidin-3-yl)methanol

InChI

InChI=1S/C10H17NO2/c1-3-4-6-11-7-5-10(8-11,9-12)13-2/h1,12H,4-9H2,2H3

InChI Key

XFFGUNISRHWDKS-UHFFFAOYSA-N

Canonical SMILES

COC1(CCN(C1)CCC#C)CO

Purity

95

Origin of Product

United States

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